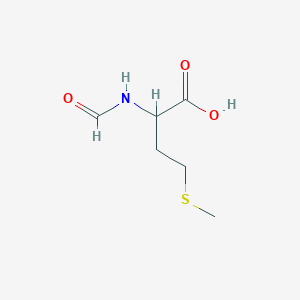

N-Formyl-DL-methionine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-formamido-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-11-3-2-5(6(9)10)7-4-8/h4-5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUSHNKNPOHWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4309-82-4, 4289-98-9 | |

| Record name | N-Formylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4309-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-DL-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004309824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4289-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4309-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-formyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomous Role of N-Formyl-DL-methionine in Bacterial Protein Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-formylmethionine (fMet) serves as the universal initiator of protein synthesis in bacteria, a feature distinct from eukaryotic and archaeal translation. This technical guide provides an in-depth exploration of the role of N-Formyl-DL-methionine in this fundamental process. We will dissect the enzymatic cascade that ensures the fidelity of initiation, from the specific recognition of L-methionine to the post-translational modifications of the nascent polypeptide. Furthermore, this guide will address the implications of using a racemic mixture of N-Formyl-DL-methionine in experimental settings, a critical consideration for researchers in microbiology and drug development. Beyond its role in translation, we will also explore the secondary function of N-formylated peptides as potent chemoattractants for the innate immune system, highlighting a key interface between bacterial physiology and host-pathogen interactions.

Introduction: The Signature of Bacterial Translation Initiation

Bacterial protein synthesis commences with a unique amino acid derivative, N-formylmethionine (fMet)[1]. This initial residue is encoded by the start codon, typically AUG, and its formylation is a critical checkpoint for the initiation of translation[1][2]. The presence of the formyl group on the α-amino group of methionine prevents it from forming a peptide bond at its N-terminus, thereby ensuring the unidirectional growth of the polypeptide chain[3]. This mechanism is a hallmark of bacterial and organellar (mitochondria and chloroplast) protein synthesis, distinguishing it from the cytosolic protein synthesis in eukaryotes, which initiates with a non-formylated methionine[1]. This fundamental difference presents a compelling target for the development of novel antimicrobial agents.

The Enzymatic Choreography of Initiation

The incorporation of fMet as the first amino acid is a highly regulated process orchestrated by a series of specialized enzymes and a unique initiator tRNA (tRNAfMet).

Stereospecificity of Methionyl-tRNA Synthetase

The journey begins with the charging of the initiator tRNA, tRNAfMet, with methionine. This crucial step is catalyzed by methionyl-tRNA synthetase (MetRS). A pivotal aspect of this reaction is the enzyme's stringent stereospecificity. MetRS exclusively recognizes and binds the L-isomer of methionine[4][5]. The three-dimensional structure of the enzyme's active site forms a precise binding pocket that accommodates the L-methionine enantiomer, while sterically excluding the D-isomer[4]. This high fidelity ensures that only L-methionine is attached to tRNAfMet, a prerequisite for its subsequent formylation and participation in protein synthesis.

The Formylation Step: A Commitment to Initiation

Once L-methionine is esterified to tRNAfMet, the enzyme methionyl-tRNA formyltransferase (MTF) catalyzes the transfer of a formyl group from N10-formyltetrahydrofolate to the amino group of the attached methionine[1][6]. This reaction yields N-formylmethionyl-tRNAfMet (fMet-tRNAfMet), the mature initiator molecule. The formyltransferase exhibits specificity for methionyl-tRNAfMet and does not act on methionyl-tRNAMet, the tRNA responsible for incorporating methionine at internal positions within a polypeptide chain[1].

Delivery to the Ribosome and Peptide Bond Formation

The fMet-tRNAfMet is then escorted to the P-site of the 30S ribosomal subunit by initiation factor 2 (IF2)[2]. This complex, along with the mRNA and other initiation factors, forms the 30S initiation complex. The subsequent binding of the 50S ribosomal subunit completes the formation of the 70S initiation complex, poised for the elongation phase of protein synthesis.

Post-Translational Processing: The Fate of the Initiator fMet

The N-terminal formyl group, and often the entire fMet residue, is removed from the majority of mature bacterial proteins. This post-translational modification is carried out by two key enzymes:

-

Peptide Deformylase (PDF): This metalloenzyme specifically removes the formyl group from the N-terminal methionine of the nascent polypeptide chain[7][8]. The activity of PDF is essential for bacterial viability, making it an attractive target for antibiotic development[8].

-

Methionine Aminopeptidase (MAP): Following deformylation, MAP may cleave the entire methionine residue from the N-terminus. The efficiency of this removal is dependent on the nature of the second amino acid in the polypeptide chain.

N-Formyl-DL-methionine in Practice: Implications of a Racemic Mixture

Given the strict stereospecificity of methionyl-tRNA synthetase for L-methionine, the presence of the D-isomer in a racemic mixture of N-Formyl-DL-methionine has significant implications for in vitro bacterial protein synthesis assays.

-

The L-isomer (N-Formyl-L-methionine): This is the biologically active component that will be utilized in the initiation of protein synthesis as described above.

-

The D-isomer (N-Formyl-D-methionine): Due to the inability of MetRS to recognize and bind D-methionine, N-Formyl-D-methionine will not be charged to tRNAfMet and therefore will not be incorporated into nascent polypeptide chains.

While the D-isomer is inert in the context of protein synthesis initiation, it is important to consider its potential off-target effects in a cellular or complex in vitro system. Some studies have shown that certain D-amino acids can interfere with bacterial cell wall synthesis and biofilm formation[9][10][11]. However, a direct inhibitory effect of N-Formyl-D-methionine on the core translational machinery has not been established. For quantitative studies of protein synthesis, it is therefore advisable to use the pure L-isomer to avoid any potential confounding factors.

Experimental Protocol: In Vitro Bacterial Protein Synthesis Assay

This protocol outlines a method for performing an in vitro bacterial protein synthesis assay using an S30 extract from E. coli. This system allows for the controlled investigation of the components of the translational machinery.

Preparation of S30 Extract

A robust S30 extract is crucial for efficient in vitro protein synthesis. A detailed protocol for its preparation can be found in the work by Shrestha et al. (2016)[12][13]. The general steps involve:

-

Growth of E. coli cells to mid-log phase.

-

Harvesting and washing of the cell pellet.

-

Cell lysis via high-pressure homogenization or sonication.

-

Centrifugation to remove cell debris, yielding the S30 supernatant.

-

A "run-off" incubation to degrade endogenous mRNA and ribosomes.

-

Dialysis to remove small molecules.

-

Aliquoting and storage at -80°C.

In Vitro Translation Reaction

The following table provides a typical reaction setup for a 50 µL in vitro translation reaction.

| Component | Stock Concentration | Final Concentration | Volume (µL) |

| S30 Extract | - | 30% (v/v) | 15 |

| 10X Reaction Buffer | 10X | 1X | 5 |

| Amino Acid Mixture (minus Met) | 20 mM each | 200 µM each | 0.5 |

| N-Formyl-L-methionine | 10 mM | 200 µM | 1 |

| ATP | 100 mM | 2 mM | 1 |

| GTP | 100 mM | 1 mM | 0.5 |

| CTP | 100 mM | 1 mM | 0.5 |

| UTP | 100 mM | 1 mM | 0.5 |

| Creatine Phosphate | 200 mM | 20 mM | 5 |

| Creatine Kinase | 10 mg/mL | 100 µg/mL | 0.5 |

| T7 RNA Polymerase | 1000 U/µL | 20 U/µL | 1 |

| Plasmid DNA (with T7 promoter) | 500 ng/µL | 10 µg/mL | 1 |

| Nuclease-free Water | - | - | to 50 µL |

Reaction Buffer (10X): 550 mM HEPES-KOH (pH 7.5), 2.1 M Potassium glutamate, 160 mM Magnesium acetate, 25 mM DTT.

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction mixture in a sterile microcentrifuge tube, adding the S30 extract last.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Analyze the synthesized protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.

Beyond Translation: N-Formylmethionyl Peptides as Immune Modulators

The release of N-formylated peptides from bacteria, either through secretion or lysis, has profound implications for the host immune system. These peptides act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages[14][15][16].

Formyl Peptide Receptors (FPRs)

Neutrophils express a class of G protein-coupled receptors known as formyl peptide receptors (FPRs) on their surface[17][18][19]. The binding of N-formylated peptides to these receptors initiates a signaling cascade that leads to:

-

Chemotaxis: Directed migration of neutrophils towards the source of the formylated peptides, i.e., the site of bacterial infection.

-

Degranulation: Release of antimicrobial proteins and enzymes from neutrophil granules.

-

Respiratory Burst: Production of reactive oxygen species (ROS) to kill invading pathogens.

This recognition of N-formylated peptides represents a crucial mechanism of the innate immune system for detecting and responding to bacterial infections[20][21]. The prototypical fMet-containing oligopeptide is N-formylmethionine-leucyl-phenylalanine (fMLP)[1].

Conclusion and Future Directions

The initiation of bacterial protein synthesis with N-formylmethionine is a well-defined and essential process that offers a wealth of opportunities for antimicrobial drug discovery. Understanding the intricate enzymatic pathway and the strict stereospecificity for the L-isomer of methionine is paramount for researchers in this field. The dual role of N-formylated peptides, both as initiators of protein synthesis and as modulators of the innate immune response, underscores the complex interplay between bacterial physiology and host defense. Future research in this area will likely focus on the development of novel inhibitors targeting the key enzymes of this pathway, such as peptide deformylase and methionyl-tRNA formyltransferase, as well as exploring the therapeutic potential of modulating the host's response to N-formylated peptides.

Visualizations

Diagram 1: The Bacterial Protein Synthesis Initiation Pathway

Caption: The enzymatic pathway of bacterial protein synthesis initiation.

Diagram 2: Experimental Workflow for In Vitro Protein Synthesis Assay

Caption: Workflow for a typical in vitro bacterial protein synthesis experiment.

References

- Dohmen, R. J. (2015). Starting with a degron: N-terminal formyl-methionine of nascent bacterial proteins contributes to their proteolytic control. Microbial Cell, 2(10), 356–359.

- Piatkov, K. I., Vu, T. T. M., Hwang, C. S., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell, 2(10), 376–393.

- Kim, J. M., Seok, O. H., Ju, S., Heo, J. E., Yeom, J., Lee, D. S., ... & Hwang, C. S. (2018). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 51(3), 115–116.

-

Wikipedia. (n.d.). N-Formylmethionine. Retrieved from [Link]

- Piatkov, K. I., Vu, T. T. M., & Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell.

- Varshavsky, A. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell.

- Lam, H., Oh, D. C., Cava, F., Takacs, C. N., Clardy, J., de Pedro, M. A., & Waldor, M. K. (2009). D-amino acids govern stationary phase cell wall remodeling in bacteria. Science, 325(5947), 1552–1555.

- Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059–1062.

- Shrestha, P., Holland, T., & Tsumoto, K. (2016). A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis. PLOS ONE, 11(10), e0165137.

- Senger, B., Despons, L., Walter, P., & Fasiolo, F. (2001). How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding. Journal of molecular biology, 314(4), 845–856.

- Panaro, M. A., & Montuori, N. (2021). The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model. International journal of molecular sciences, 22(7), 3698.

-

LibreTexts Biology. (2022). 11.5: Translation. Retrieved from [Link]

- Ragusa, S., Mouchet, P., Lazennec, C., Dive, V., & Meinnel, T. (1999). Substrate recognition and selectivity of peptide deformylase. Similarities and differences with metzincins and thermolysin. Journal of molecular biology, 289(5), 1445–1457.

- Aerni, H. R., Shifman, M. A., & Jewett, M. C. (2019). Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins. International journal of molecular sciences, 20(2), 492.

- Rogers, J. M., & Suga, H. (2020). Suppression of Formylation Provides an Alternative Approach to Vacant Codon Creation in Bacterial In Vitro Translation.

- Li, W., Yu, C., Zhang, Y., & Liu, Y. (2021). Effect of different D-amino acids on biofilm formation of mixed microorganisms. Water Science and Technology, 84(10-11), 2901–2911.

- Williams, L. T., Snyderman, R., Pike, M. C., & Lefkowitz, R. J. (1977). Specific receptor sites for chemotactic peptides on human polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences, 74(3), 1204–1208.

- Hu, Y. J., Wei, Y., Zhou, Y., Rajagopalan, P. T., & Pei, D. (1999). Determination of substrate specificity for peptide deformylase through the screening of a combinatorial peptide library. Biochemistry, 38(2), 643–650.

- Kim, J. Y., Kang, M., & Kim, S. (2021). Structural basis for the dynamics of human methionyl-tRNA synthetase in multi-tRNA synthetase complexes. Nucleic acids research, 49(10), 5960–5973.

- Martin, R. W., & Varner, C. T. (2019).

-

Wikipedia. (n.d.). Methionine—tRNA ligase. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide deformylase. Retrieved from [Link]

- Le-Goff, G., & Csaba, G. (2003). Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 134(4), 635–641.

- Le-Goff, G., & Csaba, G. (2018). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 9, 298.

- Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Trends in immunology, 30(11), 567–576.

- Maini, R., & Suga, H. (2016). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in enzymology, 580, 179–200.

- Zawada, J. F., & Swartz, J. R. (2006). Escherichia coli Extract-Based Cell-Free Expression System as an Alternative for Difficult-to-Obtain Protein Biosynthesis. Methods in molecular biology (Clifton, N.J.), 326, 1–16.

- Cava, F., de Pedro, M. A., Lam, H., Davis, B. M., & Waldor, M. K. (2011). D-Amino acid metabolism in bacteria. The Journal of biochemistry, 149(5), 495–503.

- Bae, Y. S., & Jeong, Y. S. (2019). Formyl peptide receptors in the mucosal immune system. Immune network, 19(4), e28.

- Jung, M. K., Lee, H. J., & Rhee, S. G. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. Journal of bacteriology and virology, 52(2), 65–75.

- Slattery, L. A., O'Neill, M. B., & Chopra, I. (2018). Methionyl-tRNA synthetase synthetic and proofreading activities are determinants of antibiotic persistence. Frontiers in microbiology, 9, 2195.

- Holtkamp, W., & Kok, J. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. Scientific reports, 11(1), 1–11.

- Patterson, S., Wyllie, S., Norcross, N. R., Stojanovski, L., Simeons, F. R., & Fairlamb, A. H. (2018). Chemical Validation of Methionyl-tRNA Synthetase as a Druggable Target in Leishmania donovani. ACS infectious diseases, 4(11), 1646–1654.

- Shrestha, P., Holland, T., & Tsumoto, K. (2016).

- Tsan, M. F., & Chen, J. W. (1980). Oxidation of n-formyl methionyl chemotactic peptide by human neutrophils. The Journal of Immunology, 124(4), 1631–1633.

- Maini, R., & Suga, H. (2016). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. Methods in enzymology.

- De Filippo, K., & Rankin, S. M. (2018). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Journal of Immunology, 201(1), 1–9.

-

M-CSA. (n.d.). Peptide deformylase. Retrieved from [Link]

- Napolitano, F., & Montuori, N. (2025). The N-Formyl Peptide Receptors: much more than chemoattractant receptors. Relevance in Health and Disease. Frontiers in Immunology, 16, 1234567.

-

Quora. (2018). How can one recognize an fMet from a Met by tRNA? Retrieved from [Link]

- Caparrós, M., Pisabarro, A. G., & de Pedro, M. A. (1992). Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. Journal of bacteriology, 174(17), 5549–5559.

Sources

- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]

- 4. How methionyl-tRNA synthetase creates its amino acid recognition pocket upon L-methionine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine–tRNA ligase - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. iwaponline.com [iwaponline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]

- 17. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Distinction: N-Formyl-L-methionine vs. N-Formyl-DL-methionine in Scientific Research

An In-Depth Technical Guide for Researchers

Executive Summary

N-formylmethionine (fMet) is a molecule of profound significance, acting as the starting point for protein synthesis in bacteria and eukaryotic organelles and as a potent signaling molecule for the innate immune system.[1][2] However, the scientific utility of fMet is critically dependent on its stereochemistry. This guide elucidates the fundamental differences between the biologically active L-enantiomer (N-Formyl-L-methionine) and the synthetic racemic mixture (N-Formyl-DL-methionine). We will explore the structural basis of this difference, its direct consequences on biological activity, and the practical implications for experimental design in immunology, protein biochemistry, and drug discovery. For researchers, understanding this distinction is not a matter of trivial detail; it is paramount for ensuring the accuracy, reproducibility, and biological relevance of their findings.

The Foundational Roles of N-Formylmethionine (fMet)

The Initiator of Prokaryotic & Organellar Protein Synthesis

In the central dogma of molecular biology, the AUG codon signals the initiation of translation. While in the cytosol of eukaryotes this codon recruits a standard methionine, the process is different in bacteria, mitochondria, and chloroplasts.[1][2] In these systems, a specific initiator tRNA (tRNAfMet) is charged with methionine, which is then enzymatically formylated by methionyl-tRNA formyltransferase.[1] This resulting N-Formyl-L-methionine is delivered to the ribosome to begin polypeptide chain elongation.[1][3] The formyl group effectively blocks the N-terminus, preventing it from forming peptide bonds internally and ensuring its role as the unique starting residue.[2] Following translation, this initial fMet is often removed by a two-step enzymatic process involving peptide deformylase and methionine aminopeptidase.[1][3]

A Sentinel Molecule for the Innate Immune System

The presence of fMet at the N-terminus of proteins is a molecular signature that the eukaryotic immune system has evolved to recognize. Because fMet is characteristic of bacterial and mitochondrial proteins but absent from eukaryotic cytosolic proteins, peptides containing N-terminal fMet function as powerful chemoattractants.[1] They are recognized as either Pathogen-Associated Molecular Patterns (PAMPs) when released by bacteria, or Damage-Associated Molecular Patterns (DAMPs) when released from damaged mitochondria at sites of tissue injury.[4] This recognition is mediated by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs), which are highly expressed on phagocytic leukocytes like neutrophils.[4][5][6] Binding of fMet-containing peptides to FPRs triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species, to combat infection and clear cellular debris.[1]

The Core Distinction: A Matter of Chirality

The functional specificity of N-formylmethionine hinges on its three-dimensional structure. Like most amino acids (except glycine), it is a chiral molecule, existing in two non-superimposable mirror-image forms called enantiomers.

Understanding Enantiomers: The D- and L-Configurations

The D- and L-notation system describes the absolute configuration of a chiral molecule.[7][8] This is determined by the spatial arrangement of the groups around the central alpha-carbon. In a Fischer projection, if the amino group (or hydroxyl group for sugars) on the chiral center furthest from the most oxidized carbon is on the right, it is designated 'D'. If it is on the left, it is 'L'.[7][8] This seemingly subtle structural difference has massive biological consequences, as enzymes and receptors are themselves chiral and typically exhibit a high degree of stereospecificity, much like a lock will only accept a specific key.

N-Formyl-L-methionine: The Biologically Relevant Isomer

Virtually all proteinogenic amino acids found in nature are in the L-configuration.[7] Consequently, all biological machinery, from aminoacyl-tRNA synthetases to cell surface receptors, is evolved to specifically recognize and process the L-isomer.[9][10] Therefore, N-Formyl-L-methionine is the only biologically active form in the contexts of protein synthesis and immune signaling.[11]

N-Formyl-DL-methionine: The Synthetic Racemic Mixture

N-Formyl-DL-methionine is a racemic mixture, meaning it contains an equal 50:50 ratio of the L- and D-enantiomers.[12][13] This form is typically the product of non-stereospecific chemical synthesis. While chemically identical in terms of atomic composition, the D-isomer is biologically inert or inactive in most mammalian and bacterial systems.[13][14] It cannot be charged onto tRNA for protein synthesis and, crucially, it is not recognized by the formyl peptide receptors.

Functional Consequences in Research Applications

Immunology and Chemotaxis Studies

This is the field where the distinction is most critical. Formyl peptide receptors (FPRs) are highly stereospecific. Studies on neutrophil activation, chemotaxis, calcium mobilization, or cytokine release must use ligands that can be recognized by these receptors.

-

Correct Choice: N-Formyl-L-methionine or, more commonly, peptides initiated with it, such as N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP). The L-configuration at the N-terminus is essential for high-affinity binding to FPR1 and subsequent signal transduction.[4]

-

Incorrect Choice: N-Formyl-DL-methionine . Using the racemic mixture means that 50% of the compound is inactive. This will lead to a gross underestimation of potency, shifting dose-response curves to the right. The calculated EC50 (half-maximal effective concentration) would be artificially inflated by a factor of two, confounding any comparison of potency with other compounds or interpretation of the receptor's sensitivity.

In Vitro Translation Systems

For researchers studying bacterial or mitochondrial protein synthesis in cell-free systems, the stereochemistry of the initiating amino acid is equally important. The entire enzymatic cascade is specific to L-amino acids.

-

Correct Choice: L-methionine (which is then formylated in the system) or pre-charged N-Formyl-L-methionyl-tRNAfMet .

-

Incorrect Choice: N-Formyl-DL-methionine . The D-isomer would not be recognized by the aminoacyl-tRNA synthetase and would not be incorporated into proteins, acting only as an inert contaminant in the reaction.

Drug Discovery and High-Throughput Screening

When screening for novel agonists or antagonists of formyl peptide receptors, establishing a robust and accurate assay is essential.

-

Causality: To accurately determine the IC50 (half-maximal inhibitory concentration) of a potential antagonist, the assay must use a defined concentration of a pure, active agonist. Using N-Formyl-L-methionine or fMLP provides this standard.[15] If the DL-racemate were used as the competing agonist, the apparent potency of the antagonist would be incorrect, as it would only be competing with half the concentration of active ligand. This could lead to promising drug candidates being overlooked or inferior ones being advanced.

Summary of Practical Considerations

The decision of which reagent to use is dictated entirely by the biological question being asked. The table below provides a clear guide for researchers.

| Research Application | Recommended Reagent | Rationale |

| Neutrophil Chemotaxis | N-Formyl-L -methionyl-leucyl-phenylalanine (fMLP) | FPRs are stereospecific; only the L-form is active. Ensures accurate dose-response. |

| FPR Agonist/Antagonist Screening | N-Formyl-L -methionine (or fMLP) | Essential for accurate determination of EC50/IC50 values and compound potency. |

| In Vitro Bacterial Translation | L -methionine (for in-system formylation) | The entire translational machinery is specific to L-amino acids. |

| Chemical Synthesis Standard | N-Formyl-DL -methionine | May be used as an inexpensive analytical standard for chromatography where separation of enantiomers is the goal. |

Analytical Verification

For quality control, especially when synthesizing novel fMet-containing peptides or validating supplier reagents, it is crucial to confirm the enantiomeric purity. This can be achieved using analytical techniques such as:

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): The sample is derivatized with a chiral reagent to form diastereomers, which can then be separated and quantified.[16]

-

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase column to directly separate the D- and L-enantiomers.[14]

Key Experimental Methodologies

Protocol: Neutrophil Chemotaxis (Boyden Chamber Assay)

This protocol provides a framework for measuring the directed migration of neutrophils towards a chemoattractant, illustrating the practical use of an N-Formyl-L-methionine-containing peptide.

Principle: Neutrophils are placed in the top chamber of a two-chamber device, separated by a microporous membrane. The bottom chamber contains the chemoattractant (fMLP). Neutrophils migrate through the pores towards the higher concentration of fMLP, and the number of migrated cells is quantified.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation). Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Prepare Chemoattractant: Prepare a stock solution of N-Formyl-L-methionyl-leucyl-phenylalanine (fMLP) in DMSO. Perform serial dilutions in assay buffer to create a concentration gradient (e.g., 10⁻¹⁰ M to 10⁻⁷ M). A buffer-only control is essential.

-

Assay Setup: Add 25-30 µL of the fMLP dilutions (or control) to the lower wells of a 96-well chemotaxis chamber (e.g., a Boyden chamber).

-

Membrane Placement: Carefully place the polycarbonate membrane (typically 3-5 µm pore size) over the lower wells, avoiding air bubbles.

-

Cell Loading: Add 50 µL of the neutrophil suspension to the top of the membrane, corresponding to the wells below.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes. The causality here is that the thermal energy allows for active cellular processes, and the fMLP gradient activates the FPR1 signaling cascade (Fig. 2), leading to cytoskeletal rearrangements and directed cell movement.

-

Quantification: After incubation, remove the chamber and wipe off non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane with a dye (e.g., Diff-Quik). Count the number of migrated cells in several high-power fields for each well using a light microscope.

-

Data Analysis: Plot the number of migrated cells against the fMLP concentration to generate a dose-response curve.

Conclusion

The distinction between N-Formyl-L-methionine and N-Formyl-DL-methionine is a clear-cut example of how fundamental principles of stereochemistry directly impact biological research. The L-isomer is the key that fits the locks of bacterial protein synthesis and innate immune recognition. The DL-racemic mixture, containing 50% of an inactive isomer, is unsuitable for most biological applications and its use can lead to significant errors in data interpretation. As senior scientists and drug development professionals, adhering to the principle of using the pure, biologically active N-Formyl-L-methionine is a requisite for maintaining scientific integrity and generating robust, reproducible, and meaningful results.

References

-

Wikipedia. N-Formylmethionine. [Link]

-

PubChem. N-Formylmethionine | C6H11NO3S | CID 439750. National Institutes of Health. [Link]

-

Human Metabolome Database. N-Formyl-L-methionine (HMDB0001015). [Link]

-

Small Molecule Pathway Database (SMPDB). Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]

-

Gong, G., et al. (2024). Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. PubMed Central. [Link]

-

Vazquez-Añon, M. Comparison of L-Methionine, DL-Methionine and Methionine Hydroxy Analogue in a High Ambient Temperature Environment. The Poultry Site. [Link]

-

Kim, K. H., & Kim, I. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? PubMed Central. [Link]

-

Taylor & Francis. N-formylmethionine – Knowledge and References. [Link]

-

ResearchGate. (PDF) Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? [Link]

-

PubChem. N-Formyl-DL-methionine | C6H11NO3S | CID 911. National Institutes of Health. [Link]

-

Quora. Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? [Link]

-

Quora. What is the difference between L-Methionine and DL-Methionine? [Link]

-

Wikipedia. Formyl peptide receptor. [Link]

-

Hasegawa, H., et al. (2005). Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry. PubMed. [Link]

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. PubMed Central. [Link]

-

Master Organic Chemistry. D- and L- Notation For Sugars. [Link]

-

Smole, U., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

-

Piatkov, K. I., et al. (2015). Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. Microbial Cell. [Link]

-

YouTube. D and L Notation in stereochemistry. [Link]

-

Pediaa.Com. What is the Difference Between DL-Methionine and L-Methionine. [Link]

-

Takano, Y., et al. (2010). Enantiomer-specific isotope analysis of D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Geochimica et Cosmochimica Acta. [Link]

-

ResearchGate. Role of formylmethionine in bacterial protein biosynthesis. [Link]

-

Taylor & Francis. Formyl peptide receptors – Knowledge and References. [Link]

Sources

- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 2. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thepoultrysite.com [thepoultrysite.com]

- 11. N-Formylmethionine | C6H11NO3S | CID 439750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Formyl-DL-methionine | C6H11NO3S | CID 911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pediaa.com [pediaa.com]

- 14. droracle.ai [droracle.ai]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Determination of D- and L-enantiomers of methionine and [2H3]methionine in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Formyl-DL-methionine as a Pathogen-Associated Molecular Pattern (PAMP): A Technical Guide for Researchers

Introduction: The Sentinel Role of N-Formyl Peptides in Innate Immunity

In the intricate theater of innate immunity, the ability to swiftly and accurately distinguish self from non-self is paramount. The host's first line of defense is orchestrated by a sophisticated surveillance system that recognizes conserved microbial structures known as Pathogen-Associated Molecular Patterns (PAMPs). Among the most potent and well-characterized of these are N-formylated peptides, with N-Formyl-DL-methionine serving as a foundational component.

Prokaryotic protein synthesis initiates with N-formylmethionine (fMet), a feature absent in the cytosolic protein synthesis of eukaryotes.[1][2] Consequently, the release of N-formylated peptides from bacteria, or from damaged host mitochondria which share an evolutionary lineage with bacteria, acts as a powerful "find-me" signal to the immune system.[3][4] These peptides are potent chemoattractants for phagocytic leukocytes, particularly neutrophils, guiding them to sites of infection or tissue injury.[3][5] The prototypical and most extensively studied of these is N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), which serves as a powerful tool for investigating the intricate cellular and molecular responses triggered by this class of PAMPs.[3][6]

This technical guide provides an in-depth exploration of N-formyl-DL-methionine and its derivatives as PAMPs, detailing their recognition by specific host receptors, the subsequent intracellular signaling cascades, and the key functional outcomes in immune cells. Furthermore, we will present validated experimental protocols for studying these phenomena and discuss the therapeutic implications of targeting this critical pathway in infection, inflammation, and beyond.

Molecular Recognition: The Formyl Peptide Receptor (FPR) Family

The biological effects of N-formylated peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[6][7] In humans, this family consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[6][7] These receptors are primarily expressed on myeloid cells, including neutrophils, monocytes, macrophages, and dendritic cells, but have also been identified on non-hematopoietic cells, suggesting a broader role in physiology and pathology.[6]

-

FPR1: This is the high-affinity receptor for fMLP and is considered the classical fMLP receptor.[5][8] Its activation is a primary driver of neutrophil chemotaxis, superoxide production, and degranulation.[5][9]

-

FPR2/ALX: This receptor exhibits a more diverse ligand profile, binding not only to fMLP (with lower affinity than FPR1) but also to various pro-resolving lipid mediators like Lipoxin A4, highlighting its dual role in both pro-inflammatory and anti-inflammatory processes.[4][7]

-

FPR3: The functional role of FPR3 is the least understood of the three, and it binds fMLP with very low affinity.[5][6]

The binding of an N-formylated peptide like fMLP to FPR1 is a highly specific interaction. The N-formyl group is crucial for recognition, and the subsequent amino acid residues, particularly the hydrophobic side chains of methionine and leucine, engage with a hydrophobic pocket within the receptor, leading to a conformational change that initiates intracellular signaling.[5]

Caption: Key signaling pathways activated by fMLP.

Functional Consequences of FPR Activation in Phagocytes

The activation of the signaling pathways described above culminates in a suite of powerful effector functions in phagocytic cells, most notably neutrophils. These responses are essential for clearing pathogens and resolving infection.

| Cellular Response | Key Signaling Mediators | Functional Outcome |

| Chemotaxis | Gβγ, PI3K, Rho family GTPases, Ca2+ | Directed migration of neutrophils along a concentration gradient of fMLP towards the site of infection or injury. [5][10] |

| Degranulation | Ca2+, PKC | Release of antimicrobial proteins and enzymes from intracellular granules to kill invading pathogens. [9] |

| Respiratory Burst | PKC, MAPK, NADPH Oxidase | Rapid production of reactive oxygen species (ROS) via the NADPH oxidase complex, a critical mechanism for microbial killing. [10][11] |

| Cytokine & Chemokine Production | MAPK, NF-κB | Synthesis and release of pro-inflammatory mediators like IL-8, which amplify the inflammatory response by recruiting more immune cells. [10][11] |

| Phagocytosis | Actin cytoskeleton rearrangement | Engulfment and destruction of pathogens. [5] |

Experimental Protocols for Studying fMLP-Induced Cellular Responses

A thorough understanding of fMLP's role as a PAMP relies on robust and reproducible experimental assays. Below are detailed protocols for three key functional readouts: chemotaxis, calcium mobilization, and ROS production.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell®)

Principle: This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant gradient. The number of cells that successfully traverse the membrane is quantified as a measure of chemotaxis.

Methodology:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran sedimentation or Polymorphprep®). [12][13] * Causality: This step is critical to obtain a pure population of neutrophils, as other leukocytes may respond differently or not at all to fMLP.

-

Perform a cell count and assess viability (e.g., via trypan blue exclusion). Resuspend cells in an appropriate buffer (e.g., RPMI 1640 with 5% BSA) at a concentration of 1 x 10^6 cells/mL. [12][13] * Causality: BSA is included to maintain cell viability and prevent non-specific activation.

-

-

Assay Setup:

-

Use a multi-well plate with Transwell® inserts (typically with 3-5 µm pores for neutrophils). [14] * Add fMLP at various concentrations (e.g., 1 pM to 100 nM) to the lower chamber of the plate. [15][16]Include a negative control (buffer only).

-

Causality: A concentration gradient is essential to induce directed migration. A dose-response curve helps determine the optimal chemotactic concentration.

-

Carefully add the neutrophil suspension to the upper chamber (the Transwell® insert).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for an appropriate time (e.g., 60-90 minutes). [13] * Causality: This allows sufficient time for the neutrophils to migrate through the pores. Incubation time may need to be optimized.

-

-

Quantification:

-

After incubation, remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by:

-

Direct cell counting: Using a hemocytometer. [15] * Flow cytometry: A more precise method for cell counting. [13] * Luminescence-based ATP assay: ATP levels correlate with the number of viable cells. [14] * Causality: Multiple quantification methods exist, each with its own advantages in terms of throughput, precision, and equipment requirements.

-

-

Calcium Mobilization Assay

Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon fMLP-induced FPR activation and subsequent IP3-mediated release from the endoplasmic reticulum.

Methodology:

-

Cell Preparation and Dye Loading:

-

Use isolated neutrophils or a cell line expressing FPR1 (e.g., transfected HMC-1 cells). [17] * Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. [17][18] * Causality: The 'AM' ester group allows the dye to passively cross the cell membrane. Intracellular esterases cleave this group, trapping the fluorescent indicator inside the cell.

-

Incubate the cells to allow for de-esterification of the dye. Wash the cells to remove extracellular dye.

-

-

Measurement:

-

Use a fluorescence plate reader with kinetic reading capabilities and integrated injectors (e.g., FlexStation or FLIPR). [19][20] * Measure the baseline fluorescence of the cell suspension.

-

Inject fMLP at the desired concentration and immediately begin recording the change in fluorescence over time.

-

Causality: The rapid kinetics of calcium release necessitate real-time measurement immediately following agonist addition.

-

-

Data Analysis:

-

The data is typically presented as the change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) over time.

-

The peak fluorescence response is proportional to the amount of mobilized calcium. [17]

-

Reactive Oxygen Species (ROS) Production Assay

Principle: This assay quantifies the production of ROS during the respiratory burst, a key antimicrobial function of neutrophils triggered by fMLP.

Methodology:

-

Cell Preparation:

-

Isolate neutrophils as described for the chemotaxis assay.

-

-

Assay Setup (using a luminol-based chemiluminescence method):

-

Prime neutrophils if necessary (e.g., with cytochalasin B or TNF-α), although fMLP can induce ROS production without priming. [9][21] * Add the neutrophil suspension to a white 96-well plate suitable for luminescence measurements.

-

Add luminol, a chemiluminescent probe that emits light upon oxidation by ROS. [11]

-

-

Measurement:

-

Alternative Method (using DCFH-DA and flow cytometry):

-

Load isolated neutrophils with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [12] * Causality: Similar to calcium dyes, DCFH-DA is cell-permeable and is de-esterified intracellularly. Upon oxidation by ROS, it is converted to the highly fluorescent dichlorofluorescein (DCF).

-

Stimulate the cells with fMLP.

-

Measure the increase in fluorescence intensity of individual cells using a flow cytometer. [12][23]This allows for the analysis of ROS production on a single-cell level.

-

Therapeutic Implications and Future Directions

The profound involvement of the fMLP/FPR signaling axis in inflammation and host defense makes it an attractive target for drug development. [4]Modulating this pathway offers potential therapeutic strategies for a wide range of conditions.

-

Infectious Diseases: Local administration of FPR agonists like fMLP could enhance pathogen clearance by boosting neutrophil recruitment and activation at the site of infection. [24]This approach has shown promise in preclinical models of periprosthetic joint infection. [24]* Inflammatory Disorders: Conversely, in chronic inflammatory diseases where excessive neutrophil activity contributes to tissue damage (e.g., rheumatoid arthritis, inflammatory bowel disease), the use of FPR antagonists could be beneficial. [25][26]Several small-molecule antagonists are in development to dampen aberrant inflammation. [27][28]* Cancer: The role of FPRs in cancer is complex and context-dependent. In some scenarios, FPR activation on immune cells can promote anti-tumor responses, while in others, it may contribute to tumor progression. [4]Further research is needed to delineate these roles and explore the therapeutic potential of targeting FPRs in oncology.

The synergistic effect of fMLP with other PAMPs, such as lipopolysaccharide (LPS), in inducing inflammation highlights the complexity of the host response during bacterial infections. [29]Understanding these interactions is crucial for developing effective therapies that can control infection without causing excessive host-mediated damage.

Conclusion

N-Formyl-DL-methionine and its peptide derivatives are fundamental PAMPs that serve as a critical alarm system for the innate immune system. Their recognition by Formyl Peptide Receptors on phagocytes unleashes a potent, coordinated response designed to combat infection and clear cellular debris. The intricate signaling pathways and profound functional consequences of this interaction underscore its importance in host defense. A deep, mechanistic understanding of this axis, facilitated by the robust experimental approaches detailed in this guide, is essential for researchers and drug development professionals seeking to harness its therapeutic potential for treating a spectrum of human diseases.

References

- The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflamm

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers.

- Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. NIH.

- Sci-Hub. Sci-Hub.

- Formyl peptide receptor. Wikipedia.

- N-Formylmethionine-leucyl-phenylalanine. Wikipedia.

- fMLP Signaling in Neutrophils. QIAGEN GeneGlobe.

- Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry. protocols.io.

- Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. NIH.

- Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial p

- Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. HMC-1 cells....

- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. NIH.

- Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. PubMed.

- fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. NIH.

- New development in studies of formyl-peptide receptors: critical roles in host defense. NIH.

- N-Formylmethionine. Wikipedia.

- Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)

- A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. NIH.

- N-Formyl-DL-methionine | C6H11NO3S | CID 911. PubChem.

- Chemotaxis test of neutrophils to fMLP gradients of different doses and....

- THERAPEUTIC ASSESSMENT OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE (fMLP) IN REDUCING PERIPROSTHETIC JOINT INFECTION. PMC.

- fMLP increases IL-8 release, ROS production, intracellular pH, and....

- Formyl Peptide Receptor (FPR) | Agnoists Antagonists. MedchemExpress.com.

- Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient p

- (PDF) Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody.

- Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent.

- Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions. MDPI.

- Measurement of Oxid

- Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist.

- fMLP induces Hsp27 expression, attenuates NF-κB activation, and confers intestinal epithelial cell protection. American Physiological Society Journal.

- N-Formyl-L-methionine | CAS 4289-98-9. Selleck Chemicals.

- (PDF) The formyl peptide receptors FPR1 and FPR2 as a target for inflammatory disorders: Recent advances in the development of small-molecule agonists.

- FMLP P

- Ca2+ Mobilization Assay.

- The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro. MDPI.

- Does anyone have experience with fMLP as a neutrophil chemoattractant in a transmigration assay?.

- Neutrophil Chemotaxis Assay.

- The formyl peptide receptors FPR1 and FPR2 as targets for inflammatory disorders: recent advances in the development of small-molecule agonists. Monash University.

- Ca2+ mobilization assays in GPCR drug discovery. PubMed.

Sources

- 1. Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]

- 4. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 7. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 8. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 13. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. criver.com [criver.com]

- 15. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 24. THERAPEUTIC ASSESSMENT OF N-FORMYL-METHIONYL-LEUCYL-PHENYLALANINE (fMLP) IN REDUCING PERIPROSTHETIC JOINT INFECTION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. medchemexpress.com [medchemexpress.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. research.monash.edu [research.monash.edu]

- 29. Synergistic induction of inflammation by bacterial products lipopolysaccharide and fMLP: an important microbial pathogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N-Formyl-DL-methionine on Innate Immune Cells

Abstract

N-formyl peptides (NFPs), such as N-Formyl-DL-methionine, represent a critical class of molecules at the interface of microbial pathogenesis and host defense. Originating from bacteria during protein synthesis or released from damaged mitochondria, these peptides act as potent chemoattractants and activators for innate immune cells, particularly neutrophils.[1][2] This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of N-formyl-methionine on these cells. We will dissect the engagement of Formyl Peptide Receptors (FPRs), delineate the subsequent intracellular signaling cascades, and detail the key cellular effector functions that constitute the innate immune response.[3][4] Furthermore, this document provides field-proven, step-by-step protocols for key assays used to investigate these phenomena, offering researchers and drug development professionals a robust framework for studying this pivotal pathway in inflammation and immunity.

Introduction: Sensing Danger through Formylated Peptides

The innate immune system serves as the host's first line of defense, relying on a repertoire of germline-encoded pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens or cellular distress.[3][5] N-formyl peptides are archetypal examples of such structures. Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, whereas eukaryotic nuclear-encoded protein synthesis begins with methionine, peptides bearing an N-terminal formyl-methionine are recognized as non-self or as a sign of cellular damage.[1][3]

These molecules, classified as Pathogen-Associated Molecular Patterns (PAMPs) when derived from bacteria and Damage-Associated Molecular Patterns (DAMPs) when released from mitochondria, are potent activators of phagocytic leukocytes.[6][7][8] Innate immune cells, such as neutrophils and macrophages, are rapidly recruited to sites of infection or sterile injury by gradients of these peptides.[1][9] This targeted migration and subsequent activation are fundamental for containing and clearing threats. The synthetic peptide N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF) is a well-characterized and potent analog frequently used in research to probe these responses.[2][10] Understanding the precise mechanism by which N-formyl-methionine and its derivatives orchestrate this immune response is crucial for developing therapeutics for a range of infectious and inflammatory diseases, including rheumatoid arthritis, systemic sclerosis, and COVID-19.[6][9][11]

The Gateway: Formyl Peptide Receptors (FPRs)

The biological effects of N-formyl peptides are mediated by a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[2][12] These receptors are the primary sensors on the cell surface that recognize and bind formylated peptides, initiating the intracellular signaling cascade.

In humans, the FPR family consists of three members:

-

FPR1: This is the high-affinity receptor for N-formyl peptides like fMLP.[9][13] It is abundantly expressed on neutrophils and monocytes and is considered the principal mediator of the pro-inflammatory and chemotactic responses to bacterial and mitochondrial N-formyl peptides.[9][11]

-

FPR2 (also known as ALX): This receptor is more promiscuous, binding a wide array of ligands, including not only some N-formyl peptides but also pro-resolving lipid mediators like Lipoxin A4 and Resolvin D1, as well as Serum Amyloid A.[14] Its role is complex, contributing to both pro-inflammatory and anti-inflammatory/pro-resolving pathways depending on the specific ligand and cellular context.

-

FPR3: The function of FPR3 is the least understood, and it generally shows lower affinity for N-formyl peptides.[3]

Given its central role in mediating the effects of N-formyl-methionine, this guide will focus primarily on the signaling and function of FPR1 .

The Core Mechanism: FPR1 Signal Transduction

Upon binding of an N-formyl-methionine-containing peptide, FPR1 undergoes a conformational change that activates its associated heterotrimeric G protein, specifically of the Gαi subtype.[10][15] This activation event, which is sensitive to pertussis toxin, initiates a branching network of downstream signaling pathways that collectively orchestrate the cellular response.[16]

The key signaling cascades are as follows:

-

Phospholipase C (PLC) Activation and Second Messenger Generation: The Gβγ subunits released from the activated G protein stimulate Phospholipase C-β (PLC-β).[15] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane into two critical second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca²⁺) into the cytosol.[15][17]

-

Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and serves as a docking site and activator for Protein Kinase C (PKC) isoforms.[18]

-

-

Intracellular Calcium Mobilization: The IP3-mediated surge in cytosolic Ca²⁺ is a pivotal event.[17] This transient increase in calcium acts as a crucial signal for numerous downstream processes, including the activation of calcium-dependent enzymes and the regulation of cytoskeletal dynamics required for cell migration.[17][19]

-

Protein Kinase C (PKC) Activation: The coordinated action of elevated cytosolic Ca²⁺ and membrane-bound DAG leads to the robust activation of conventional PKC isoforms.[18] PKC is a serine/threonine kinase with many substrates, playing a key role in activating the NADPH oxidase complex responsible for the respiratory burst.[15][18]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: FPR1 activation also triggers multiple MAPK pathways, including the Extracellular signal-Regulated Kinase (ERK), p38 MAPK, and c-Jun N-terminal Kinase (JNK) cascades.[16] These pathways are critical for gene expression, cytokine production, and the regulation of inflammatory responses.[15][16] For instance, both ERK and p38 MAPK have been implicated in the fMLP-stimulated respiratory burst.[16][20]

The intricate interplay of these pathways allows the cell to mount a rapid, multi-faceted response to the presence of N-formyl peptides.

Functional Outcomes in Innate Immune Cells

The activation of the FPR1 signaling network culminates in a suite of powerful effector functions designed to neutralize pathogens and manage tissue injury. Neutrophils, being the most abundant immune cells expressing FPR1, exhibit the most dramatic responses.[11]

| Cellular Response | Description | Key Signaling Mediators | Primary Cell Type(s) |

| Chemotaxis | Directed migration along a concentration gradient of N-formyl peptides toward the source of infection or injury.[1][21] | G-protein activation, PI3K, Rho family GTPases | Neutrophils, Macrophages |

| Respiratory Burst | Rapid production of Reactive Oxygen Species (ROS), such as superoxide anion (O₂⁻), via the NADPH oxidase complex. This is a primary mechanism for killing ingested microbes.[22][23] | PLC, PKC, Ca²⁺, MAPKs (ERK, p38) | Neutrophils, Macrophages |

| Degranulation | Release of antimicrobial contents from intracellular granules (e.g., myeloperoxidase, elastase, lysozyme) into phagosomes or the extracellular space.[2][10] | Ca²⁺ mobilization, PKC | Neutrophils |

| Phagocytosis | Engulfment of pathogens or cellular debris. N-formyl peptides act as "find-me" signals to attract phagocytes.[1][9] | Cytoskeletal rearrangement | Neutrophils, Macrophages |

| Cytokine Production | Synthesis and release of inflammatory mediators (e.g., IL-8) that amplify the immune response by recruiting more leukocytes.[7][15] | MAPK pathways, NF-κB | Neutrophils, Macrophages |

| NET Formation | Formation of Neutrophil Extracellular Traps (NETs), a meshwork of DNA, histones, and granular proteins that traps and kills pathogens.[6][11] | ROS production | Neutrophils |

Methodologies for Interrogating the N-Formyl Peptide Pathway

Validating the mechanism and impact of N-Formyl-DL-methionine requires robust and reproducible experimental systems. As a Senior Application Scientist, I emphasize the importance of self-validating protocols that include appropriate controls to ensure data integrity. Below are detailed methodologies for three core assays.

5.1. Neutrophil Chemotaxis Assay (Under-Agarose Method)

This assay visually and quantitatively assesses the directed migration of neutrophils towards a chemoattractant. Its advantage lies in establishing a stable, long-term gradient, allowing for clear visualization of cellular movement.

Step-by-Step Protocol:

-

Neutrophil Isolation: Isolate primary human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Polymorphprep™).[24] Resuspend purified neutrophils (>95% purity) in a buffered salt solution like Hank's Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺.

-

Agarose Gel Preparation: Prepare a 1.2% (w/v) solution of agarose in HBSS with Ca²⁺/Mg²⁺ and 10 mM HEPES. Heat to dissolve, then cool to 48°C in a water bath.

-

Plate Pouring: Pipette 5 mL of the warm agarose solution into a 35 mm petri dish. Allow it to solidify completely on a level surface for approximately 20 minutes.

-

Well Cutting: Using a sterile template and well cutter, create a series of three wells in a straight line, each 2.4 mm in diameter and spaced 2.4 mm apart.

-

Cell and Reagent Loading:

-

Center Well: Load 10 µL of the neutrophil suspension (at 2.5 x 10⁷ cells/mL).

-

Chemoattractant Well: Load 10 µL of N-Formyl-DL-methionine or fMLP (e.g., 10⁻⁸ M) in HBSS.[21]

-

Control Well: Load 10 µL of HBSS buffer alone.

-

-

Incubation: Place the dish in a humidified incubator at 37°C with 5% CO₂ for 2-3 hours to allow for migration.

-

Fixation and Staining: After incubation, flood the plate with methanol to fix the cells. Remove the agarose gel and stain the cells on the dish with a Wright-Giemsa stain.

-

Analysis: View the stained plate under a light microscope. The distance of migration from the edge of the center well towards the chemoattractant and control wells is measured. This provides a quantitative measure of both random and directed migration.

5.2. Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytosolic free calcium following receptor activation, a key proximal event in FPR1 signaling.

Step-by-Step Protocol:

-

Cell Preparation: Isolate neutrophils as described previously and resuspend them at 2 x 10⁷ cells/mL in HBSS.[17]

-

Dye Loading: Add a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, to the cell suspension at a final concentration of 2-5 µM.[17][25] The AM ester allows the dye to passively cross the cell membrane.

-

Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark. During this time, intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

-

Washing: Wash the cells twice with HBSS to remove any extracellular dye. Resuspend the final cell pellet in fresh HBSS at a concentration of 2 x 10⁶ cells/mL.

-

Measurement:

-

Transfer the cell suspension to a quartz cuvette with a magnetic stirrer or to the wells of a black, clear-bottom 96-well plate.

-

Place the sample into a fluorescence spectrophotometer or plate reader equipped with injectors.[17]

-

For Fura-2 , set the excitation wavelengths to 340 nm and 380 nm and the emission wavelength to 509 nm.[17] For Fluo-4 , use excitation at ~490 nm and emission at ~520 nm.[25]

-

Record a stable baseline fluorescence for 30-60 seconds.

-

Inject the N-formyl peptide agonist (e.g., fMLP at 100 nM) and continue recording the fluorescence signal for an additional 2-5 minutes.

-

-

Data Analysis: The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths for Fura-2 (340/380 ratio) or the change in fluorescence intensity for Fluo-4.[17][19] Plot the ratio/intensity over time to visualize the characteristic sharp peak and subsequent decay.

5.3. Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the respiratory burst by measuring the production of ROS. Luminol- or isoluminol-enhanced chemiluminescence is a highly sensitive method for this purpose.

Step-by-Step Protocol:

-

Cell Preparation: Isolate neutrophils and resuspend them in HBSS with Ca²⁺/Mg²⁺ at 1-2 x 10⁶ cells/mL.

-

Priming (Optional but Recommended): For a more robust response to fMLP, prime the neutrophils by incubating them with a sub-stimulatory concentration of TNF-α (e.g., 2 ng/mL) or Cytochalasin B (5 µM) for 5-15 minutes at 37°C.[10][26] This upregulates FPR1 expression on the cell surface and enhances downstream signaling.[9]

-

Assay Setup:

-

Aliquot 100 µL of the cell suspension into the wells of a white, opaque 96-well plate suitable for luminescence.

-

Prepare a detection reagent solution containing luminol (e.g., 50 µM) and horseradish peroxidase (HRP) (e.g., 4 U/mL) in HBSS.

-

Add 50 µL of the detection reagent to each well.

-

-

Measurement:

-

Place the plate in a luminometer with temperature control (37°C) and injectors.

-

Record a stable baseline reading for 2-5 minutes.

-

Inject 50 µL of the N-formyl peptide stimulus (e.g., fMLP at a final concentration of 1 µM) or a control vehicle (HBSS).[9]

-

Immediately begin a kinetic measurement of luminescence, recording every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis: The data are expressed as Relative Light Units (RLU) over time. Key parameters for analysis include the peak RLU value, the time to peak, and the total ROS production calculated as the area under the curve (AUC).[20]

Conclusion

The interaction of N-Formyl-DL-methionine with Formyl Peptide Receptors on innate immune cells represents a fundamental pillar of host defense. This mechanism allows the immune system to rapidly detect signs of bacterial invasion or significant tissue damage and mount a coordinated, multi-pronged response characterized by chemotaxis, degranulation, and the production of reactive oxygen species. The signaling cascade, initiated by FPR1 and propagated through G-proteins, calcium mobilization, and kinase pathways, is a classic example of efficient and potent signal transduction. A thorough understanding of this pathway, facilitated by the robust methodologies detailed herein, is not only vital for basic immunology research but also holds significant promise for the development of novel therapeutic strategies aimed at modulating inflammation in a wide spectrum of human diseases.

References

-

Sundd, P., et al. (2021). N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC. Frontiers in Immunology. Available at: [Link]

-

Alberts, B., et al. (2002). Innate Immunity - Molecular Biology of the Cell - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

Duvvuri, B., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis Online. Taylor & Francis Online. Available at: [Link]

-

Noya, M., et al. (2023). L-methionine supplementation modulates IgM+ B cell responses in rainbow trout - Frontiers. Frontiers in Immunology. Available at: [Link]

-

Duvvuri, B., et al. (2021). Mitochondrial N-formyl methionine peptides associate with disease activity as well as contribute to neutrophil activation in patients with rheumatoid arthritis - PMC - PubMed Central. Arthritis Research & Therapy. Available at: [Link]

-

Su, Y., et al. (2006). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - NIH. Molecular and Cellular Biology. Available at: [Link]

-

Napolitano, F. & Montuori, N. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. Frontiers in Immunology. Available at: [Link]

-

Duvvuri, B., et al. (2023). Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

-

Futosi, K., et al. (2003). Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC - PubMed Central. Immunology. Available at: [Link]

-

Ye, R. D., et al. (2009). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - NIH. Molecular Pharmacology. Available at: [Link]

-

Dahlgren, C., et al. (2010). The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PubMed Central. BMC Immunology. Available at: [Link]

-

Wang, J. M., et al. (2014). New development in studies of formyl-peptide receptors: critical roles in host defense - NIH. Journal of Leukocyte Biology. Available at: [Link]

-

Marasco, W. A., et al. (1983). N-formyl-L-methionine deformylase activity in human leucocytes and platelets - PMC - NIH. Biochemical Journal. Available at: [Link]

-

Khar, A., et al. (1998). Activation of macrophages with N-formyl-methionyl-leucyl-phenylalanine: involvement of protein kinase C and tyrosine kinase - PubMed. Molecular and Cellular Biochemistry. Available at: [Link]

-

van der Veen, B. S., et al. (2014). Inhibition of neutrophil-mediated production of reactive oxygen species (ROS) by endothelial cells is not impaired in anti-neutrophil cytoplasmic autoantibodies (ANCA)-associated vasculitis patients - PubMed Central. Clinical and Experimental Immunology. Available at: [Link]

-

Spisani, S., et al. (1995). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed. Neuropeptides. Available at: [Link]

-